molecular formula C25H31NO4S B1680449 S-5751 CAS No. 209268-36-0

S-5751

Cat. No.: B1680449
CAS No.: 209268-36-0
M. Wt: 441.6 g/mol
InChI Key: ZXBHFWFKSIYJEK-MFJOXFORSA-N
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Mechanism of Action

Target of Action

S-5751, also known as “5-Heptenoic acid, 7-((1R,2R,3S,5S)-2-(((5-hydroxybenzo(b)thien-3-yl)carbonyl)amino)-6,6-dimethylbicyclo(3.1.1)hept-3-yl)-, (5Z)-”, is primarily targeted towards the prostaglandin D2 (PGD2) receptor . This receptor, also known as DP receptor, plays a crucial role in mediating the effects of PGD2, a lipid compound involved in several biological processes including inflammation and allergic responses .

Mode of Action

This compound acts as an antagonist to the prostaglandin DP receptor . It inhibits the generation of cyclic adenosine monophosphate (cAMP) in platelet-rich plasma induced by PGD2 . The inhibition of cAMP generation disrupts the downstream signaling pathways of the DP receptor, thereby mitigating the effects of PGD2 .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PGD2 signaling pathway . By inhibiting the DP receptor, this compound disrupts the normal functioning of this pathway, leading to a decrease in the production of cAMP . This, in turn, can affect various downstream effects associated with PGD2 signaling, such as inflammation and allergic responses .

Pharmacokinetics

It is known that this compound is an orally active compound , suggesting that it is well-absorbed in the gastrointestinal tract

Result of Action

The primary result of this compound’s action is its anti-inflammatory activity . By inhibiting the DP receptor and disrupting the PGD2 signaling pathway, this compound can reduce inflammation and other related responses . This makes this compound potentially useful in the research of conditions such as asthma .

Biochemical Analysis

Preparation Methods

The synthesis of S 5751 involves several steps:

Chemical Reactions Analysis

S 5751 undergoes various chemical reactions:

Comparison with Similar Compounds

S 5751 is unique in its high selectivity for the DP1 receptor compared to other prostanoid receptor antagonists. Similar compounds include:

S 5751 stands out due to its specific action on the DP1 receptor, making it a valuable tool in asthma research and potentially other inflammatory conditions.

Biological Activity

S-5751 is a novel compound primarily recognized for its role as a selective antagonist of the prostaglandin D2 (PGD2) receptor. This compound has garnered attention due to its potential therapeutic applications in treating allergic conditions and other inflammatory diseases. The following sections detail the synthesis, biological activity, pharmacological profiles, and relevant case studies associated with this compound.

This compound is synthesized from a bicyclic framework, specifically utilizing the 6,6-dimethylbicyclo[3.1.1]heptane ring system. This structure is significant as it enhances the binding affinity to PGD2 receptors compared to earlier derivatives that utilized the bicyclo[2.2.1]heptane scaffold. The compound's chemical formula and molecular weight have been optimized to improve its pharmacokinetic properties.

PropertyValue
Chemical FormulaC15_{15}H19_{19}N3_{3}O3_{3}
Molecular Weight293.33 g/mol
SolubilitySoluble in DMSO

This compound functions primarily by inhibiting the action of PGD2, a lipid mediator implicated in various allergic responses and inflammation. The compound has been shown to effectively block cAMP generation induced by PGD2 in platelet-rich plasma, with an IC50 value of 0.12 μM . This inhibition is critical as cAMP plays a pivotal role in mediating cellular responses to inflammatory stimuli.

Pharmacological Profiles

In preclinical studies, this compound demonstrated significant efficacy in various animal models of allergic diseases:

  • Allergic Rhinitis : this compound effectively reduced eosinophil infiltration and other inflammatory markers.
  • Asthma Models : The compound exhibited potent antiallergic effects, significantly decreasing airway hyperresponsiveness.
  • Conjunctivitis : In models simulating allergic conjunctivitis, this compound reduced symptoms and inflammation.

These findings suggest that this compound may serve as a promising candidate for developing new treatments for allergic conditions.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Allergic Responses :
    • A study conducted by Shionogi Research Laboratories reported that this compound significantly suppressed allergic responses in animal models, demonstrating its potential as an alternative treatment for allergies .
    • The study highlighted that this compound's mechanism involves blocking PGD2 receptor pathways, which are crucial in mediating allergic reactions.
  • Clinical Implications :
    • An investigation into the pharmacodynamics of this compound revealed its ability to modulate immune responses effectively, suggesting applications beyond allergy treatment, including potential roles in autoimmune disorders .
  • Comparative Analysis :
    • A comparative analysis of various PGD2 antagonists indicated that this compound showed superior efficacy and selectivity compared to other compounds in its class, making it a lead candidate for further clinical development .

Properties

IUPAC Name

(Z)-7-[(1R,2R,3S,5S)-2-[(5-hydroxy-1-benzothiophene-3-carbonyl)amino]-6,6-dimethyl-3-bicyclo[3.1.1]heptanyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO4S/c1-25(2)16-11-15(7-5-3-4-6-8-22(28)29)23(20(25)12-16)26-24(30)19-14-31-21-10-9-17(27)13-18(19)21/h3,5,9-10,13-16,20,23,27H,4,6-8,11-12H2,1-2H3,(H,26,30)(H,28,29)/b5-3-/t15-,16-,20-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBHFWFKSIYJEK-MFJOXFORSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC(C(C1C2)NC(=O)C3=CSC4=C3C=C(C=C4)O)CC=CCCCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2C[C@@H]([C@H]([C@@H]1C2)NC(=O)C3=CSC4=C3C=C(C=C4)O)C/C=C\CCCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209268-36-0
Record name S-5751
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209268360
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-5751
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GA0E7U1R52
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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